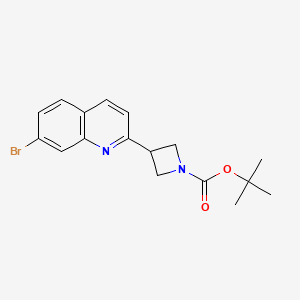

Tert-butyl3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate

Description

Tert-butyl 3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate is a heterocyclic organic compound featuring an azetidine ring (a four-membered saturated nitrogen-containing ring) substituted with a tert-butyl carbamate group and a 7-bromoquinoline moiety. The bromine atom at the 7-position of the quinoline ring introduces steric and electronic effects, influencing reactivity and intermolecular interactions. The analysis below will focus on structurally related analogs to infer its properties and applications.

Properties

Molecular Formula |

C17H19BrN2O2 |

|---|---|

Molecular Weight |

363.2 g/mol |

IUPAC Name |

tert-butyl 3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate |

InChI |

InChI=1S/C17H19BrN2O2/c1-17(2,3)22-16(21)20-9-12(10-20)14-7-5-11-4-6-13(18)8-15(11)19-14/h4-8,12H,9-10H2,1-3H3 |

InChI Key |

SWJBWYFBWBPIBR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=NC3=C(C=CC(=C3)Br)C=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of 7-bromoquinoline with tert-butyl 3-azetidine-1-carboxylate under specific reaction conditions. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

Tert-butyl3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

Tert-butyl3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromoquinoline moiety is known to interact with DNA and proteins, potentially leading to the inhibition of cellular processes. The azetidine ring may also contribute to the compound’s biological activity by interacting with enzymes and receptors.

Comparison with Similar Compounds

The following comparison is based on structurally related azetidine-carboxylate derivatives and brominated heterocycles documented in the evidence. Key differences arise from substituent groups, electronic profiles, and biological/physical properties.

Structural Analogues

Table 1: Structural Comparison of Azetidine-Carboxylate Derivatives

*Estimated based on molecular formula.

Key Observations :

- The target compound features a rigid, planar quinoline ring with aromatic bromine, contrasting with aliphatic bromine in CAS 1420859-80-8 . This aromatic system may enhance π-π stacking interactions and alter solubility.

- Substituents like ethoxycarbonyl (CAS 183062-96-6) or hydroxyl (CAS 152537-03-6) increase polarity, whereas the tert-butyl group in all analogs confers steric bulk and lipophilicity .

Physicochemical Properties

Table 2: Physicochemical Comparison

| Property | CAS 1420859-80-8 (Bromoethyl) | Target Compound (Hypothetical) | CAS 152537-03-6 (Hydroxyethyl) |

|---|---|---|---|

| LogP (iLOGP) | 1.72 | ~3.5* | 0.85 |

| Hydrogen Bond Donors | 0 | 0 | 1 |

| Hydrogen Bond Acceptors | 3 | 4 | 4 |

| Rotatable Bonds | 5 | 4 | 4 |

| Topological Polar Surface Area (TPSA) | 38.3 Ų | ~50 Ų* | 58.7 Ų |

*Estimated using computational tools (e.g., SwissADME).

Analysis :

- The target compound’s bromoquinoline group increases LogP compared to aliphatic bromine analogs, suggesting higher lipophilicity and membrane permeability .

- The absence of hydrogen bond donors (vs. hydroxyethyl analog) may reduce solubility in aqueous media but improve blood-brain barrier (BBB) penetration .

Table 3: Bioactive Properties of Analogs

Discussion :

- Bromine at the 7-position may enhance binding to hydrophobic pockets in enzyme active sites.

Biological Activity

Tert-butyl 3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer and inflammatory diseases. This article outlines the biological activity of this compound, supported by data tables, case studies, and research findings.

- Molecular Formula : C₁₄H₁₈BrN₃O₂

- Molecular Weight : 324.21 g/mol

- CAS Number : 2304635-53-6

The compound acts primarily as an inhibitor of NF-κB-inducing kinase (NIK), which plays a crucial role in the regulation of the NF-κB signaling pathway. This pathway is implicated in various pathological conditions, including cancer and autoimmune diseases. The inhibition of NIK leads to the degradation of this kinase, thereby reducing its activity and potentially mitigating disease progression.

Anticancer Properties

Research indicates that tert-butyl 3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate exhibits potent anticancer effects. The mechanism involves:

- Inhibition of Cell Proliferation : The compound has been shown to significantly reduce cell proliferation in various cancer cell lines.

- Induction of Senescence : It induces cellular senescence without causing toxicity, making it a promising candidate for cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Cell Proliferation | Inhibition | |

| Cellular Senescence | Induction without toxicity | |

| NIK Degradation | Induction |

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties by modulating the NF-κB pathway, which is often overactive in inflammatory diseases. By inhibiting NIK, it can potentially reduce inflammation and tissue damage associated with such conditions.

Case Studies

- Study on Cancer Cell Lines : A study conducted on melanoma and lymphoma cell lines revealed that treatment with tert-butyl 3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate resulted in a significant decrease in cell viability and an increase in apoptotic markers, suggesting its effectiveness as an anticancer agent.

- Inflammatory Disease Model : In animal models of inflammatory diseases, administration of the compound led to reduced levels of pro-inflammatory cytokines, indicating its potential therapeutic application in treating chronic inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.